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molecular formula C8H7FN2 B1343636 6-Fluoro-1H-indol-4-amine CAS No. 885518-25-2

6-Fluoro-1H-indol-4-amine

Cat. No. B1343636
M. Wt: 150.15 g/mol
InChI Key: XSFWKDMLYWEBHG-UHFFFAOYSA-N
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Patent
US08933113B2

Procedure details

2-(4-fluoro-2,6-dinitrophenyl)-N,N-dimethylethenamine (18 g, 0.071 mol) was dissolved in ethanol (1000 mL), and charged with 10% palladium on carbon (2.0 g). The mixture was hydrogenated at room temperature overnight. The mixture was filtrated through celite and washed with ethanol. The filtrate was combined and evaporated in vacuo. The residue was purified by silica gel flash chromatography (PE:EA=2:1) to afford the title compound. LC/MS m/z=151.2 [M+H]+.
Name
2-(4-fluoro-2,6-dinitrophenyl)-N,N-dimethylethenamine
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+]([O-])=O)[C:5]([CH:11]=[CH:12][N:13](C)C)=[C:4]([N+:16]([O-])=O)[CH:3]=1>C(O)C.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([NH2:16])[C:5]2[CH:11]=[CH:12][NH:13][C:6]=2[CH:7]=1

Inputs

Step One
Name
2-(4-fluoro-2,6-dinitrophenyl)-N,N-dimethylethenamine
Quantity
18 g
Type
reactant
Smiles
FC1=CC(=C(C(=C1)[N+](=O)[O-])C=CN(C)C)[N+](=O)[O-]
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtrated through celite
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography (PE:EA=2:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C=2C=CNC2C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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